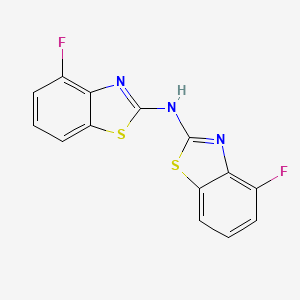![molecular formula C17H15BrFN3O2 B2631737 2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide CAS No. 1797591-32-2](/img/structure/B2631737.png)
2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms, a carboxamide group, and a tetrahydroquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-fluoropyridine.
Amidation Reaction: The pyridine derivative undergoes an amidation reaction with an appropriate amine to introduce the carboxamide group.
Formation of Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is introduced through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Final Coupling: The final step involves coupling the tetrahydroquinoline moiety with the pyridine carboxamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydroquinoline moiety can be oxidized to quinoline or reduced further, depending on the desired derivative.
Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: More saturated tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure might offer advantages in terms of binding affinity and specificity to biological targets.
Mecanismo De Acción
The mechanism by which 2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide exerts its effects would depend on its specific biological target. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The presence of the tetrahydroquinoline moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-5-fluoropyridine: A simpler analog without the carboxamide and tetrahydroquinoline moieties.
N-(2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl)pyridine-4-carboxamide: Lacks the bromine and fluorine substitutions.
Uniqueness
The combination of bromine, fluorine, carboxamide, and tetrahydroquinoline in a single molecule makes this compound unique. This structural complexity can lead to unique chemical reactivity and potential biological activity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of 2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-bromo-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2/c18-15-8-12(13(19)9-20-15)17(24)21-10-16(23)22-7-3-5-11-4-1-2-6-14(11)22/h1-2,4,6,8-9H,3,5,7,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWLUKJOECXJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CNC(=O)C3=CC(=NC=C3F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631656.png)

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2631659.png)

![N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2631662.png)

![4-tert-butyl-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2631665.png)

![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)
![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)
